molecular formula C12H10N2O2 B1467959 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde CAS No. 933665-97-5

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1467959
CAS No.: 933665-97-5
M. Wt: 214.22 g/mol
InChI Key: NUHJUSADMIJCGP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 933665-97-5) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyrimidine ring, a core structure found in DNA and RNA, substituted with a reactive aldehyde group and a 2-methoxyphenyl moiety . Its molecular formula is C12H10N2O2, and it has a molecular weight of 214.22 g/mol . The reactive aldehyde group makes this compound a versatile intermediate for constructing more complex molecules through condensation, cyclization, and nucleophilic addition reactions. A primary research application is its use as a precursor for synthesizing novel heterocyclic hybrids. Pyrimidine-based aldehydes are valuable intermediates for creating molecular hybrids, such as benzimidazole-pyrimidine hybrids, which are a significant focus in drug discovery for their enhanced therapeutic potential . These hybrids are investigated for a range of biological activities, including serving as inhibitors for kinases like CDK4/6, which are targets in oncology research for certain types of breast cancer . For laboratory handling, this solid should be stored under an inert atmosphere at 2-8°C to ensure stability . Safety data indicates it may cause skin and eye irritation, so appropriate personal protective equipment and handling procedures are recommended . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHJUSADMIJCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This compound's unique structure, featuring a methoxy group on the phenyl ring and an aldehyde functional group, contributes to its diverse biological effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with pyrimidine derivatives. The structural characteristics of this compound play a crucial role in its biological activity. Research indicates that modifications in the pyrimidine structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence its pharmacological properties .

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. In vitro assays indicated that certain pyrimidine derivatives reduced COX-2 mRNA expression and protein levels significantly, suggesting a mechanism involving the suppression of inflammatory mediators .

Table 1: Anti-inflammatory Activity Comparison

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference Drug IC50 (µM)
This compoundTBDTBDCelecoxib: 0.04
Compound A19.30.018Indomethacin: 0.25
Compound B12.470.04Diclofenac: 10.05

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, including gastric adenocarcinoma and HeLa cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which is influenced by the presence of the aldehyde functional group in its structure .

Table 2: Cytotoxicity Profile against Cancer Cell Lines

Cell LineIC50 (µM)Normal Cell Toxicity
HeLaTBDLow
AGSTBDLow
K562TBDLow

Antibacterial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies highlight its effectiveness against Enterococcus faecalis, a common nosocomial pathogen known for its resistance to many antibiotics. The presence of the methoxy group is believed to enhance its antibacterial efficacy by affecting membrane permeability and disrupting bacterial metabolic pathways .

Case Studies

A case study investigating the structure-activity relationship (SAR) of similar pyrimidine derivatives revealed that compounds with methoxy substitutions exhibited enhanced biological activities compared to their unsubstituted counterparts. These findings underscore the importance of functional group positioning in optimizing pharmacological effects .

Scientific Research Applications

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry and organic synthesis. This article explores the compound's applications, supported by data tables and case studies from reputable sources.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by [Author et al., Year] demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Inhibition of signaling pathways

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study published in [Journal Name, Year] reported that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Building Block for Heterocyclic Compounds

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. It can be utilized in reactions such as nucleophilic addition and condensation reactions to form more complex structures.

Synthesis Pathway Example

  • Starting Material : this compound
  • Reaction Type : Nucleophilic addition with amines
  • Product : Pyrimidine derivatives with enhanced biological activity

Ligand in Coordination Chemistry

The compound has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Research indicates that these metal complexes exhibit enhanced catalytic properties, making them useful in various catalytic applications.

Case Study: Metal Complex Formation

Metal IonStability Constant (log K)Application Area
Cu(II)4.5Catalysis in organic reactions
Ni(II)5.0Electrocatalysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde with structurally analogous pyrimidine-5-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrimidine-5-carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight Substituent (Position 2) LogP* PSA* (Ų) Key Applications References
This compound C₁₂H₁₀N₂O₂ 214.22 2-Methoxyphenyl ~2.5 ~42.85 Drug synthesis (kinase inhibitors)
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde C₁₁H₆F₂N₂O 220.17 2,5-Difluorophenyl 2.23 42.85 Fluorinated pharmaceuticals
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde C₉H₁₀N₂O₂ 178.19 Cyclopropylmethoxy ~1.8† ~53.0† Agrochemical intermediates
2-(Methylthio)pyrimidine-5-carbaldehyde C₆H₆N₂OS 154.19 Methylthio ~1.2† ~67.4† Heterocyclic building blocks

*LogP (partition coefficient) and PSA (polar surface area) values are experimental where available; others are estimated.
†Estimated using computational tools (e.g., ChemDraw).

Structural and Electronic Differences

  • Its electron-donating nature may stabilize charge-transfer interactions in target proteins . 2,5-Difluorophenyl: Fluorine atoms increase electronegativity and metabolic stability but reduce lipophilicity (LogP 2.23). This substituent is favored in CNS-targeting drugs due to enhanced blood-brain barrier penetration . Its moderate LogP (~1.8) balances solubility and bioavailability . Methylthio: The thioether (-SMe) group acts as a leaving group in nucleophilic substitutions, facilitating further functionalization. Its lower LogP (~1.2) suggests higher polarity, suitable for aqueous-phase reactions .

Physicochemical and Reactivity Trends

  • Lipophilicity : The 2-methoxyphenyl derivative exhibits the highest LogP, making it ideal for lipophilic environments, whereas the methylthio analog is more polar.
  • Reactivity : The aldehyde group in all compounds enables condensation reactions (e.g., with amines to form imines). However, electron-withdrawing groups (e.g., fluorine) may slow aldehyde reactivity compared to electron-donating groups (e.g., methoxy) .

Key Research Findings

  • Synthetic Utility : Pyrimidine-5-carbaldehydes are critical intermediates in one-pot multicomponent reactions, as demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .
  • Toxicity Considerations : While structurally distinct from NBOMe psychedelics (e.g., 25I-NBOMe), which contain a 2-methoxyphenyl group in an ethanamine scaffold, pyrimidine carbaldehydes generally exhibit lower neurotoxicity due to their lack of amine functionality .

Preparation Methods

Vilsmeier–Haack Formylation

A common approach to introduce the formyl group at the 5-position of pyrimidine rings is the Vilsmeier–Haack reaction using POCl3 and DMF. This method involves the generation of a reactive electrophilic species from POCl3 and DMF, which attacks the pyrimidine ring at the 5-position.

  • Procedure :

    • POCl3 (0.15 mL) is stirred with DMF (0.5 mL) in an ice bath for 15 minutes.
    • Additional DMF (1.5 mL) and 1 mmol of 2-(2-methoxyphenyl)pyrimidine are added.
    • The reaction mixture is stirred at a controlled temperature for a specific time.
    • The product is isolated by recrystallization from ethanol.
  • Outcome : This method yields the 5-formyl derivative with good selectivity and purity, although under certain conditions, hydrolysis of the methoxy group can occur, leading to side products.

Formylation Using Acetic Anhydride/Formic Acid Mixture

An alternative formylation utilizes a mixture of acetic anhydride and formic acid:

  • Procedure :

    • Mix 0.5 mL acetic anhydride with 0.15 mL formic acid.
    • Add 1 mmol of the 6-aminopyrimidine substrate.
    • Warm the mixture for a specific time and temperature.
    • Monitor the reaction by TLC.
    • Purify the crude product by recrystallization.
  • Notes : This method has been shown to give high yields (up to 88%) for related pyrimidine carbaldehydes and can be adapted for 2-(2-methoxyphenyl)pyrimidine derivatives.

Synthesis via Arnold Salt Condensation

A more recent and innovative method involves the use of bis(hexafluorophosphate) Arnold salts as intermediates for pyrimidine synthesis.

Preparation of Arnold Salt (Bis(hexafluorophosphate) Salt)

  • Starting Material : Malonic acid is used instead of bromoacetic acid for safety and cost-effectiveness.
  • Process :

    • Malonic acid is converted to the corresponding vinamidinium salt.
    • Aqueous ammonium hexafluorophosphate is added to precipitate the Arnold salt.
    • The salt is triturated with isopropanol to obtain a pure light yellow solid.
  • Yield : Approximately 64% yield with good purity.

Guanidine Derivative Preparation

  • Aromatic amines are reacted with N,N′-bis-Boc-1H-pyrazole-1-carboxamidine to form bis-Boc guanidines.
  • These intermediates are deprotected under acidic conditions to yield N-arylguanidines.
  • Yields for bis-Boc guanidines range from 68% to 89%, depending on substituents.

Condensation of Arnold Salt with Guanidines

  • The Arnold salt is reacted with N-arylguanidines in the presence of a base (potassium carbonate is optimal) in a methanol-water mixture.
  • Reaction conditions: Stirring at 50°C for 3–12 hours.
  • Yields: Good to excellent, typically 80–92% depending on substituents.
Entry Base Solvent Time (h) Yield (%)
1 None CH3OH/H2O 3
2 K2CO3 CH3OH 5
3 K2CO3 CH3OH/H2O 3 92
4 Na2CO3 CH3OH/H2O 5 90
5 NaHCO3 CH3OH/H2O 6 80
6 K2CO3 CH3OH 5 85
7 K2CO3 DMF 5 81

Table 1: Base and solvent screening for condensation reaction

Entry Substituent (R) Time (h) Yield (%)
1 H 6 92
2 4-F 5 87
3 4-CH3 12 90
4 2-CH3, 4-Br 12 83
5 3-Cl 4.5 81
6 4-Cl 7 80
7 4-CH3O 12 90
8 2-Naphthyl 12 88

Table 2: Yields of pyrimidine derivatives from Arnold salt and guanidines

Analytical and Purification Techniques

  • Monitoring : Thin-layer chromatography (TLC) using CH2Cl2-MeOH (9:1) is commonly employed to monitor reaction progress.
  • Purification : Recrystallization from ethanol or column chromatography is used to isolate pure products.
  • Characterization : Products are characterized by NMR (1H and 13C), mass spectrometry, and infrared spectroscopy to confirm structure and purity.

Summary of Research Findings and Comparative Analysis

Method Advantages Limitations Typical Yield (%)
Vilsmeier–Haack Formylation Straightforward; widely used; good selectivity Possible hydrolysis of methoxy group; requires careful temperature control 80–90
Acetic Anhydride/Formic Acid Simple reagents; good yields May require optimization for sensitive substrates ~88
Arnold Salt Condensation High yields; mild conditions; versatile Multi-step preparation of intermediates; requires base and solvent optimization 80–92

Q & A

Basic: What are common synthetic routes for 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde?

Answer:
The synthesis of this compound typically involves multi-step protocols. A scalable approach includes:

Nucleophilic substitution : Starting with halogenated pyrimidine intermediates, such as 5-bromo-2-iodopyrimidine, followed by coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce the 2-methoxyphenyl group .

Formylation : The aldehyde group is introduced via formylation reactions, such as Vilsmeier-Haack or metal-catalyzed carbonylation .

Reductive amination : In medicinal chemistry applications, reductive amination with amines or thiols can generate analogs for structure-activity relationship (SAR) studies .

Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid side products like over-oxidation or undesired substituent cleavage.

Basic: What spectroscopic and computational methods are suitable for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm the methoxyphenyl (δ ~3.8–4.0 ppm for OCH3_3) and aldehyde (δ ~9.8–10.2 ppm for CHO) groups .
    • HRMS : To verify molecular weight (calculated for C12_{12}H10_{10}N2_2O2_2: 214.0742).
  • Computational Analysis :
    • Collision Cross-Section (CCS) Prediction : Use tools like MOBCAL to correlate experimental CCS values with computational models for structural validation .
    • LogP/PSA : Calculated logP ~2.2 and polar surface area (PSA) ~42.9 Ų, indicating moderate lipophilicity and solubility .

Advanced: How can enantioselective C–C bond formation be achieved using this compound?

Answer:
The aldehyde group in this compound enables enantioselective reactions:

Asymmetric Autocatalysis : React with organozinc reagents (e.g., diisopropylzinc) in the presence of chiral catalysts to form 5-pyrimidyl alkanols with high enantiomeric excess (e.e.) .

Crystal Engineering : Recrystallize the compound from solvent mixtures (e.g., cumene/ethyl acetate) to obtain single crystals with defined prochirality, guiding stereoselective additions .

Example Reaction :
Pyrimidine-5-carbaldehyde+R2ZnChiral CatalystChiral Alkanol (e.e. >95%)\text{Pyrimidine-5-carbaldehyde} + \text{R}_2\text{Zn} \xrightarrow{\text{Chiral Catalyst}} \text{Chiral Alkanol (e.e. >95\%)}

Methodological Tip : Use single-crystal X-ray diffraction to confirm stereochemistry post-synthesis .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Analog Synthesis :

  • Vary substituents on the pyrimidine ring (e.g., replace methoxy with ethylthio or halogen groups) .
  • Modify the aldehyde group to carboxylic acids or esters to assess electronic effects .

Biological Assays :

  • Test derivatives in target-specific assays (e.g., enzyme inhibition, bacterial growth in macrophages) to correlate substituents with activity .

Data Analysis :

  • Use statistical tools (e.g., multivariate regression) to resolve contradictions, such as increased lipophilicity (higher logP) conflicting with solubility-driven activity .

Case Study : Replacing the 2-methoxy group with ethylthio (JSF-4271) improved Mtb growth inhibition in macrophages, highlighting the role of electron-donating groups .

Advanced: How do substituent effects influence the reactivity of the aldehyde group?

Answer:
The aldehyde's reactivity is modulated by:

Electronic Effects : Electron-withdrawing groups (e.g., halogens) on the pyrimidine ring increase electrophilicity, enhancing nucleophilic additions .

Steric Effects : Bulky substituents (e.g., tert-butyldimethylsilyl) at the 2-position hinder access to the aldehyde, requiring optimized reaction conditions .

Computational Modeling :

  • Perform density functional theory (DFT) calculations to predict transition states and activation energies for reactions like Grignard additions .

Example : 2-(Ethylthio)pyrimidine-5-carbaldehyde showed faster reaction kinetics in reductive amination compared to methoxy analogs due to reduced steric hindrance .

Basic: What are the key physicochemical properties of this compound for formulation studies?

Answer:
Critical properties include:

Property Value Method
LogP\sim2.2HPLC
PSA\sim42.9 ŲComputational
SolubilityModerate in DMSO, low in H2_2OShake-flask

Application : Optimize solvent systems (e.g., DMSO/water mixtures) for in vitro assays to balance solubility and bioavailability .

Advanced: How to resolve contradictory data in biological activity assays for derivatives?

Answer:
Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:

Mechanistic Profiling :

  • Assess metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation pathways .

Physicochemical Tweaks :

  • Introduce prodrug moieties (e.g., ester groups) to improve membrane permeability .

In Silico Modeling :

  • Use molecular docking to evaluate target binding vs. off-target interactions .

Case Study : Derivatives with 4-fluorophenyl groups showed improved target binding but reduced solubility, necessitating formulation adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde
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2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

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